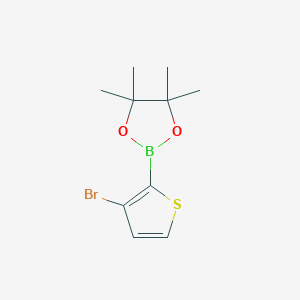
3-Bromothiophene-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromothiophene-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothiophene-2-boronic acid pinacol ester typically involves the reaction of 3-bromothiophene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 3-bromothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromothiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: The boronic ester can be converted to the corresponding thiophene derivative through protodeboronation using a suitable catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Thiophene Derivatives: Formed through protodeboronation and other reactions.
Scientific Research Applications
3-Bromothiophene-2-boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Utilized in the synthesis of biologically active compounds and drug candidates.
Agricultural Chemistry: Used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Bromothiophene-2-boronic acid pinacol ester primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the thiophene moiety to the electrophilic partner, forming a new carbon-carbon bond. This process is catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxythiophene-2-boronic acid pinacol ester
- 3-Hexylthiophene-2-boronic acid pinacol ester
- 2-Bromopyridine-3-boronic acid pinacol ester
Uniqueness
3-Bromothiophene-2-boronic acid pinacol ester is unique due to its bromine substituent, which enhances its reactivity in cross-coupling reactions compared to other thiophene boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C10H14BBrO2S |
|---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)8-7(12)5-6-15-8/h5-6H,1-4H3 |
InChI Key |
VIVQMYMMLIMKNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















